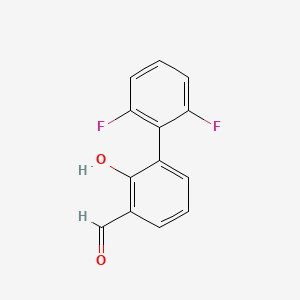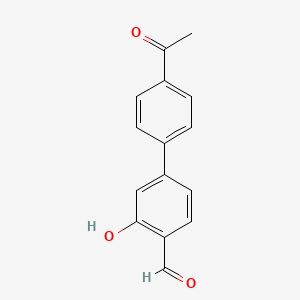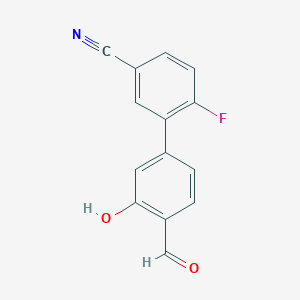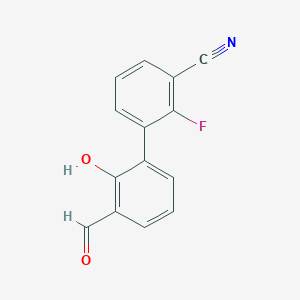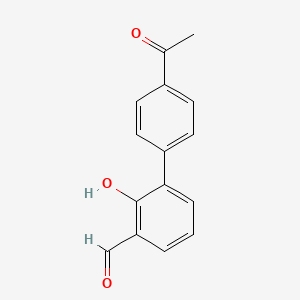
6-(3-Carboxyphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Carboxyphenyl)-2-formylphenol, 95% (6-CPF) is a chemical compound that belongs to the class of phenols. It is a white solid with a melting point of 106°C and a molecular weight of 144.14 g/mol. 6-CPF is a highly polar compound, and is soluble in water and most organic solvents. It is often used in research and laboratory experiments, due to its unique properties.
Mecanismo De Acción
6-(3-Carboxyphenyl)-2-formylphenol, 95% is a highly polar compound, and its chemical structure allows it to interact with other polar molecules. Its polar nature enables it to form hydrogen bonds with other molecules, which is essential for the synthesis of many organic compounds. Additionally, 6-(3-Carboxyphenyl)-2-formylphenol, 95% can act as a catalyst in the synthesis of several organic compounds, by facilitating the formation of reactive intermediates.
Biochemical and Physiological Effects
6-(3-Carboxyphenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of several types of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, 6-(3-Carboxyphenyl)-2-formylphenol, 95% has been shown to inhibit the growth of several types of fungi, such as Candida albicans and Aspergillus niger. 6-(3-Carboxyphenyl)-2-formylphenol, 95% has also been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(3-Carboxyphenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is a highly polar compound, which makes it soluble in a variety of solvents. Additionally, it is relatively inexpensive, and is readily available from chemical suppliers. However, 6-(3-Carboxyphenyl)-2-formylphenol, 95% is also a highly reactive compound, and can react with other molecules in the presence of oxygen or light. Therefore, it must be handled with care, and stored in an airtight container.
Direcciones Futuras
There are several potential future directions for the use of 6-(3-Carboxyphenyl)-2-formylphenol, 95% in scientific research. One potential application is in the synthesis of new pharmaceuticals, such as antibiotics and antivirals. Additionally, 6-(3-Carboxyphenyl)-2-formylphenol, 95% could be used to synthesize new polymers, such as polyurethanes and polyesters. Finally, 6-(3-Carboxyphenyl)-2-formylphenol, 95% could be used to synthesize new dyes and pigments, which could be used in a variety of applications.
Métodos De Síntesis
6-(3-Carboxyphenyl)-2-formylphenol, 95% can be synthesized from 3-nitrophenol, ethylene glycol, and sodium hydroxide. First, 3-nitrophenol is reacted with ethylene glycol in the presence of sodium hydroxide to form a diol intermediate. Then, the diol intermediate is oxidized with hydrogen peroxide to form 6-(3-Carboxyphenyl)-2-formylphenol, 95%. The entire reaction is carried out in an aqueous solution at room temperature.
Aplicaciones Científicas De Investigación
6-(3-Carboxyphenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of a variety of organic compounds, such as polymers, dyes, and pharmaceuticals. It is also used in the synthesis of carboxylic acids, which are important building blocks for many organic compounds. 6-(3-Carboxyphenyl)-2-formylphenol, 95% has been used in the synthesis of several biologically active compounds, such as antifungal agents, antiviral agents, and anti-inflammatory agents. Additionally, 6-(3-Carboxyphenyl)-2-formylphenol, 95% is used as a reagent in the synthesis of several polymers, such as polyurethanes and polyesters.
Propiedades
IUPAC Name |
3-(3-formyl-2-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-8-11-5-2-6-12(13(11)16)9-3-1-4-10(7-9)14(17)18/h1-8,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSNUAUQBIQBBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685152 |
Source


|
| Record name | 3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Carboxyphenyl)-2-formylphenol | |
CAS RN |
1262003-78-0 |
Source


|
| Record name | 3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




